1-Pyrrolidino-1-cyclopentene

Catalog No.
S704300
CAS No.
7148-07-4
M.F
C9H15N
M. Wt
137.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrrolidino-1-cyclopentene

CAS Number

7148-07-4

Product Name

1-Pyrrolidino-1-cyclopentene

IUPAC Name

1-(cyclopenten-1-yl)pyrrolidine

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

InChI

InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2

InChI Key

KOFSFYBXUYHNJL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CCCC2

Synonyms

1-(1-Cyclopenten-1-yl)pyrrolidine; 1-(1-Cyclopentenyl)pyrrolidine; 1-(1-Pyrrolidinyl)-1-cyclopentene; 1-(1-Pyrrolidinyl)cyclopentene; 1-(Cyclopent-1’-enyl)pyrrolidine; 1-Cyclopentenylpyrrolidine; 1-Pyrrolidinocyclopentene; 1-Pyrrolidinylcyclopentene;

Canonical SMILES

C1CCN(C1)C2=CCCC2

The exact mass of the compound 1-Pyrrolidino-1-cyclopentene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29653. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Pyrrolidino-1-cyclopentene (CAS 7148-07-4) is a highly reactive, tertiary enamine intermediate widely utilized in Stork enamine alkylation, acylation, and Michael addition workflows. Formed by the condensation of cyclopentanone and pyrrolidine, it serves as a potent nucleophilic equivalent of the cyclopentanone enolate. In procurement and process chemistry, this specific enamine is prioritized for its strong nucleophilicity compared to morpholine or piperidine analogs, driven by the enhanced orbital overlap of the five-membered pyrrolidine ring's nitrogen lone pair with the pi-system. This structural feature significantly lowers the activation energy for carbon-carbon bond formation, making it a critical building block for synthesizing complex bicyclic systems, pharmaceutical intermediates, and natural product scaffolds [1].

Research Fit

Enamine Building Block Enables α-alkylation and acylation of cyclopentanone under mild Stork conditions
Alkaloid Total Synthesis Key starting material for azaspiro[4.5]decane alkaloids such as halichlorine and pinnaic acid
Organocatalytic Methodology Pyrrolidine enamine with reported catalytic activity in direct aldol reactions

Substituting 1-pyrrolidino-1-cyclopentene with the closely related 1-morpholino-1-cyclopentene or 1-piperidino-1-cyclopentene fundamentally alters reaction kinetics and product distribution. Morpholine enamines exhibit significantly lower nucleophilicity due to the electron-withdrawing oxygen atom and the steric profile of the six-membered ring, often requiring harsher conditions or polar solvents to achieve comparable conversions in Michael additions. Conversely, while direct alkali metal enolates (e.g., lithium cyclopentenolate) are highly reactive, they frequently suffer from poor regioselectivity, polyalkylation, and require strict cryogenic conditions (-78 °C). 1-Pyrrolidino-1-cyclopentene bridges this gap, offering sufficient reactivity to engage unactivated electrophiles at ambient or mild reflux conditions while avoiding the extreme moisture sensitivity and handling costs associated with direct enolate salts [1].

Substitution Risk

Mechanistic Pathway
Direct C-bromination (51:49)
Piperidine and morpholine analogs proceed via N-bromination/rearrangement, altering stereochemical outcome
1,7-Addition Reactivity
Exclusive 1,7-addition with vinylcyclopropanes
Other enamine classes lack this transformation, limiting synthetic disconnections
Stereochemical Bias
Electrophilic addition at less-hindered face
Piperidine enamines exhibit altered facial selectivity, compromising downstream stereochemistry

Solvent-Tunable Alkylation via Enhanced Nucleophilicity

Pyrrolidine enamines possess a higher intrinsic nucleophilicity than their morpholine counterparts due to enhanced orbital overlap of the nitrogen lone pair in the five-membered ring. In standard Stork enamine reactions with electrophiles like alpha,beta-unsaturated esters, this class-level reactivity difference is highly quantifiable: pyrrolidine enamines achieve approximately 80% yield of monoalkylated products in non-polar solvents (e.g., benzene), whereas morpholine enamines require polar protic solvents to reach similar conversions. Furthermore, in polar solvents, the pyrrolidine enamine drives the reaction to approximately 80% yield of dialkylated products, a transformation morpholine analogs cannot efficiently perform[1].

Evidence DimensionYield of mono- vs. dialkylated products based on solvent
Target Compound Data~80% monoalkylation (benzene); ~80% dialkylation (alcohol)
Comparator Or BaselineMorpholine enamines (require alcohol for monoalkylation; poor dialkylation)
Quantified DifferenceEnables solvent-controlled switching between mono- and dialkylation
ConditionsReaction with alpha,beta-unsaturated esters

Procurement of the pyrrolidine enamine allows process chemists to control the degree of alkylation purely through solvent selection, streamlining synthetic workflows.

Bromination Pathway
Head-to-head
Direct C-bromination (51:49)
Mechanistic divergence context
Piperidine: 66:34, Morpholine: 74:26 via N-bromination/rearrangement

Yield Superiority in Direct Diacylation

When synthesizing highly functionalized triketones via direct acylation with trichloroacetyl chloride, 1-pyrrolidino-1-cyclopentene demonstrates distinct advantages over its morpholine counterpart. Under zinc-catalyzed conditions, 1-pyrrolidino-1-cyclopentene yields 55% of the target 2,6-di(trichloroacetyl)cyclopentanone. In direct contrast, 1-morpholino-1-cyclopentene yields only 45% of the desired triketone while simultaneously suffering from severe N-acylation side reactions, generating 35% of an unwanted N-acetylated morpholine byproduct [1].

Evidence DimensionYield of 2,6-di(trichloroacetyl)cyclopentanone and byproduct formation
Target Compound Data55% target yield; negligible N-acylation
Comparator Or Baseline1-morpholino-1-cyclopentene (45% target yield + 35% N-acylated byproduct)
Quantified Difference+10% absolute target yield and elimination of a major 35% side-product pathway
ConditionsTrichloroacetyl chloride, activated zinc catalyst, ambient conditions

Selecting the pyrrolidine enamine directly improves isolated yields and significantly reduces downstream purification burdens by avoiding N-acylated waste.

1,7-Addition
Class-level
Exclusive 1,7-addition observed
Reaction pathway not replicated by other enamines
Enables six-carbon fragment introduction; no comparable reactivity with piperidine/morpholine analogs

Precursor Viability in Multi-Step Carbocyclization

For the scalable synthesis of complex bicyclic scaffolds, 1-pyrrolidino-1-cyclopentene provides the required balance of reactivity and stability. In the formal synthesis of marine alkaloids like halichlorine, it successfully drives a tandem Michael addition-enolate alkylation sequence, establishing three contiguous stereocenters in just four steps to form a critical[5.4.0] azaspirobicyclodecane intermediate. Alternative annulation strategies, such as oxyallyl cation addition to diethoxycyclopentadiene, were rejected for early-stage synthesis due to unacceptably poor yields, cementing the pyrrolidine enamine as the preferred procurement choice for this scalable route [1].

Evidence DimensionViability in early-stage tandem annulation
Target Compound DataEnables 4-step synthesis of key contiguous stereocenters
Comparator Or BaselineOxyallyl cation addition pathways (unacceptably poor yields)
Quantified DifferenceViable multi-gram scale-up vs. failed/low-yield alternative routes
ConditionsTandem Michael addition-enolate alkylation sequence

For industrial or contract research scale-up, starting with this specific enamine ensures reliable throughput for complex spirocyclic and bicyclic scaffolds.

Synthetic Efficiency
Head-to-head
3 contiguous stereocenters in 4 steps
Reported step-economical sequence
Total synthesis of halichlorine/pinnaic acid in 10 steps; alternative routes typically >15 steps
Catalytic Activity
Cross-study comparable
~95% yield (pyrrolidine)
Reported yield advantage in aldol reactions
Piperidine delivers substantially lower conversion under identical conditions
Facial Selectivity
Class-level
Less-hindered face approach
Stereochemical bias context may differ
Piperidine enamines exhibit altered facial selectivity due to ring flexibility
Commercial Purity
Supporting evidence
≥97% (GC); NMR confirmed
Standardized procurement attribute
Full FT-IR and Raman fingerprint available for identity verification

Regioselective Mono- and Dialkylation of Cyclopentanone

Due to its tuned nucleophilicity, 1-pyrrolidino-1-cyclopentene is the preferred reagent for synthesizing alpha-alkylated cyclopentanones. By selecting non-polar solvents (like benzene or toluene), chemists can isolate monoalkylated products in high yields, while switching to polar solvents allows for efficient dialkylation, making it highly versatile for pharmaceutical intermediate production [1].

Synthesis of Highly Functionalized Triketones

In materials science and advanced ligand design, 1-pyrrolidino-1-cyclopentene is selected over morpholine enamines for direct diacylation reactions (e.g., with trichloroacetyl chloride). It provides superior yields of 2,6-diacylated cyclopentanones while suppressing unwanted N-acylation side reactions, simplifying downstream processing [2].

Tandem Annulation and Spirocycle Synthesis

The compound is ideal for multi-component or tandem reactions, such as Michael addition followed by enolate trapping. It is heavily utilized in the total synthesis of complex alkaloids where establishing multiple stereocenters rapidly and in high yield is critical for process viability and scale-up [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Azaspiro[4.5]decane alkaloid total synthesis
Step-economical enamine starting material
Stereochemical sequence reproducibility
Stork enamine α-alkylation with stereocontrol
Facial selectivity profile of pyrrolidine enamine
Stereochemical outcome in alkylation products
Six-carbon fragment introduction via 1,7-addition
Exclusive reactivity with vinylcyclopropanes
Reaction pathway exclusivity review
Organocatalytic enamine methodology development
Reported catalytic activity in aldol reactions
Yield and characterization validation

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.11%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7148-07-4

Wikipedia

1-Pyrrolidino-1-cyclopentene

General Manufacturing Information

Pyrrolidine, 1-(1-cyclopenten-1-yl)-: ACTIVE

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